Nonanal

Descripción general

Descripción

Es un líquido aceitoso incoloro con un olor fuerte y graso, a menudo descrito como cítrico o graso . El nonanal forma parte de la familia de los aldehídos, caracterizada por la presencia del grupo carbonilo (=O) . Se encuentra de forma natural en diversos organismos y entornos, como los cítricos y las rosas .

Aplicaciones Científicas De Investigación

Nonanal has diverse applications in scientific research:

Fragrance and Flavor Industry: Due to its characteristic citrus-like odor, this compound is used in the production of soaps, beauty products, household cleaners, and air fresheners.

Insect Repellent: This compound has been found to repel mosquitoes, including Aedes aegypti, which transmits diseases like dengue and Zika virus.

Biological Research: This compound stimulates growth factors via cyclic adenosine monophosphate (cAMP) signaling in human hair follicle dermal papilla cells, promoting hair growth.

Antimicrobial Activity: This compound exhibits antimicrobial activity against various bacterial and fungal pathogens.

Mecanismo De Acción

El nonanal ejerce sus efectos a través de varios mecanismos:

Señalización del AMPc: En las células de la papila dérmica del folículo piloso humano, el this compound aumenta los niveles intracelulares de AMPc, promoviendo la expresión de genes del factor de crecimiento.

Disrupción de la membrana: El this compound altera la integridad de las membranas celulares fúngicas, lo que lleva a la fuga de constituyentes celulares e iones de potasio.

Análisis Bioquímico

Biochemical Properties

Nonanal is a volatile organic compound (VOC) that plays a significant role in biochemical reactions. It has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the mycelial growth of Penicillium cyclopium, a type of fungus, by disrupting the integrity of the fungal cell membrane .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to promote the proliferation of human hair follicle dermal papilla cells (DPCs) in a dose-dependent manner . This compound influences cell function by increasing the intracellular cyclic adenosine monophosphate (cAMP) levels and the expression of various growth factor genes .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to disrupt the integrity of the fungal cell membrane, leading to the leakage of cell constituents and potassium ions, and triggering an increase in the total lipid content, extracellular pH, and membrane permeability .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in the study of its effects on Penicillium cyclopium, it was found that the inhibitory effects of this compound on the mycelial growth of the fungus were dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to be a part of the lipoxygenase pathway, which is responsible for the synthesis of volatile esters in Korla pear .

Métodos De Preparación

El nonanal puede sintetizarse a través de varios métodos:

Hidroformilación de 1-octeno:

Condensación aldólica: Este método implica la condensación de acetaldehído y heptanal, seguida de deshidratación.

Ozonólisis de lípidos insaturados: Este proceso implica la ozonólisis de ácidos grasos de aceites vegetales o sus ésteres metílicos para producir this compound

Análisis de las reacciones químicas

El this compound experimenta diversas reacciones químicas:

Oxidación: El this compound puede oxidarse fácilmente para formar ácido nonanoico (ácido pelargónico).

Reducción: Puede reducirse a nonanol utilizando agentes reductores como el borohidruro de sodio.

Sustitución: El this compound puede participar en reacciones de sustitución nucleófila, formando diversos derivados.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación y agentes reductores como el borohidruro de sodio para la reducción . Los principales productos formados incluyen ácido nonanoico y nonanol .

Aplicaciones en la investigación científica

El this compound tiene diversas aplicaciones en la investigación científica:

Industria de la fragancia y el sabor: Debido a su característico olor cítrico, el this compound se utiliza en la producción de jabones, productos de belleza, limpiadores domésticos y ambientadores.

Repelente de insectos: Se ha descubierto que el this compound repele mosquitos, incluido el Aedes aegypti, que transmite enfermedades como el dengue y el virus del Zika.

Investigación biológica: El this compound estimula los factores de crecimiento a través de la señalización del monofosfato cíclico de adenosina (AMPc) en las células de la papila dérmica del folículo piloso humano, promoviendo el crecimiento del cabello.

Actividad antimicrobiana: El this compound exhibe actividad antimicrobiana contra varios patógenos bacterianos y fúngicos.

Análisis De Reacciones Químicas

Nonanal undergoes various chemical reactions:

Oxidation: This compound can be readily oxidized to form nonanoic acid (pelargonic acid).

Reduction: It can be reduced to nonanol using reducing agents like sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, forming various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction . Major products formed include nonanoic acid and nonanol .

Comparación Con Compuestos Similares

El nonanal es único entre los aldehídos debido a sus aplicaciones y propiedades específicas. Entre los compuestos similares se incluyen:

Octanal: Un aldehído con ocho átomos de carbono, utilizado en fragancias y sabores.

Decanal: Un aldehído con diez átomos de carbono, también utilizado en fragancias y sabores.

El distintivo olor cítrico del this compound y su papel en la señalización biológica y la actividad antimicrobiana lo diferencian de estos compuestos similares .

Actividad Biológica

Nonanal, a nine-carbon aldehyde, is recognized for its diverse biological activities and potential applications in agriculture and medicine. This article synthesizes recent research findings on the biological activity of this compound, focusing on its effects on plant immunity, antimicrobial properties, and neurological impacts.

Overview of this compound

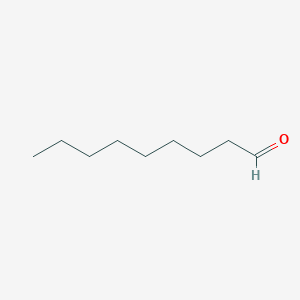

- Chemical Structure : this compound (C9H18O) is a straight-chain aliphatic aldehyde.

- Sources : It is naturally emitted by various plants, particularly in response to stress or infection, and is also found in human breath, especially in cancer patients.

1. Plant Immunity and Biostimulation

Recent studies have highlighted this compound's role as a biostimulant in plants. A notable study demonstrated that exposure to airborne this compound significantly enhances the expression of pathogenesis-related (PR) genes in common bean plants.

- Key Findings :

- Increased Gene Expression : this compound exposure led to a 3-fold increase in PR1 and PR4 gene expression after 48 hours .

- Reduced Infection Rates : Plants exposed to this compound showed a 2.5-fold decrease in infection rates from Colletotrichum lindemuthianum, a fungal pathogen .

- Higher Seed Yields : The study reported a 2 to 3-fold increase in seed yield for this compound-exposed plants compared to controls .

Table 1: Effects of this compound on Plant Parameters

| Parameter | Control Group | This compound Group |

|---|---|---|

| PR1 Gene Expression (fold change) | 1.0 | 3.0 |

| PR4 Gene Expression (fold change) | 1.0 | 2.5 |

| Infection Rate (%) | 50 | 20 |

| Seed Yield (g/plant) | 10 | 30 |

The economic implications suggest that this compound could serve as an affordable tool for smallholder farmers to enhance crop yields without relying on chemical pesticides .

2. Antimicrobial Properties

This compound has been shown to exhibit significant antimicrobial activity against various bacterial strains.

- Antimicrobial Efficacy :

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 200 mg/kg |

| Escherichia coli | 150 mg/kg |

| Klebsiella pneumoniae | 300 mg/kg |

These findings indicate that this compound could be utilized as a natural preservative or therapeutic agent against bacterial infections.

3. Neurological Effects

Research has also explored the effects of this compound on neurological activity, particularly through olfactory stimulation.

- EEG Studies : A study investigated the impact of inhaling this compound on brain wave patterns, revealing significant changes in EEG power spectra across different regions of the brain during exposure .

Table 3: EEG Changes Induced by this compound Exposure

| EEG Index | Site | No Odor Exposure (µV²) | Odor Exposure (µV²) | p Value |

|---|---|---|---|---|

| Absolute Theta | Fp2 | 18.3174 ± 2.7 | 14.0908 ± 1.7 | 0.046 |

| Absolute Beta | P3 | 20.1413 ± 2.7 | 16.0885 ± 2.2 | 0.037 |

These results suggest that this compound may influence cognitive functions and emotional responses through olfactory pathways.

Case Study: Agricultural Application

In a field trial involving common beans, researchers applied this compound via low-cost dispensers to assess its impact on plant health and yield under realistic farming conditions.

- Results :

- Increased seed yield by approximately three times compared to untreated plants.

- Enhanced resistance against fungal infections demonstrated by reduced disease incidence.

This case study emphasizes the potential of this compound as a sustainable agricultural biostimulant.

Case Study: Medical Implications

In clinical settings, this compound's presence in the breath of cancer patients has led researchers to investigate its potential as a biomarker for disease detection.

Propiedades

IUPAC Name |

nonanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHFUZHODSMOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021639 | |

| Record name | Nonanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nonanal is a clear brown liquid characterized by a rose-orange odor. Insoluble in water. Found in at least 20 essential oils, including rose and citrus oils and several species of pine oil., Liquid, Colorless liquid with a floral odor; Insoluble in water (96 mg/L at 25 deg C); [HSDB] Brown liquid; [CAMEO] Colorless liquid; [MSDSonline], colourless to yellow liquid/fruity odour | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nonanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/271/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

374 to 378 °F at 760 mmHg (NTP, 1992), 195 °C | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NONANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

182 °F (NTP, 1992), 64 °C (147 °F) - closed cup | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NONANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (<1mg/ml) (NTP, 1992), In water, 96 mg/L at 25 °C, Soluble in ethyl ether, chloroform, Soluble in three volumes 70% alcohol, in mineral oil; insoluble in glycerol, soluble in alcohol, most fixed oils, propylene glycol; insoluble in glycerol, 1 ml in 3 ml of 70% alcohol (in ethanol) | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NONANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/271/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8264 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.8264 g/cu cm at 22 °C, 0.820-0.830 | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NONANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/271/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.37 [mmHg], 3.7X10-1 mm Hg at 25 °C /Extrapolated/ | |

| Record name | Nonanal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NONANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

124-19-6, 75718-12-6 | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aldehydes, C9-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075718126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NONANAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L2WBY9K6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NONANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

145 °F (NTP, 1992), -19.3 °C | |

| Record name | NONANAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NONANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Nonanal significantly promotes the growth of Dipodascus aggregatus by shortening the lag phase, particularly when added before inoculation or within 24 hours after. [] This effect is most pronounced at higher pH values. []

A: this compound stimulates DPC proliferation and migration, likely by increasing intracellular cyclic adenosine monophosphate (cAMP) levels and promoting the expression of growth factor genes. []

A: Research suggests that elevated levels of this compound in exhaled breath are associated with tobacco consumption, potentially indicating cell damage in smokers. [, ] Additionally, this compound has been investigated as a potential biomarker for COVID-19 detection in sweat. []

ANone: The molecular formula of this compound is C9H18O, and its molecular weight is 142.24 g/mol.

A: Microcapsules loaded with a 2:1 ratio of this compound and decanal, especially CDMSN-ND, effectively attract and control Sitotroga cerealella in grain storage environments for extended periods, demonstrating their potential for pest control. []

A: Ozonolysis of fatty acids, particularly in an aqueous medium, offers a promising route for the biobased production of this compound. [] Water, as a co-solvent, helps minimize carboxylic acid formation, leading to higher this compound yields. []

A: Incorporating linkers into peptide-based biosensors, specifically at the C-terminus of the OBPP4 peptide, enhances their sensitivity to aldehydes like this compound in the gas phase. [] For instance, the GSGSGS linker significantly improves the detection limit and sensitivity for this compound. []

A: this compound, unlike 4-hydroxy-2,3-trans-nonenal (HNE) and 4-hydroxy-2,3-trans-octenal (HOE), does not activate PL-C. [] This suggests that the hydroxyl group and the double bond in HNE and HOE are crucial for their interaction with PL-C. [] Additionally, while this compound exhibits chemotactic properties towards rat neutrophils, its mechanism of action might differ from HNE and HOE due to its higher hydrophobicity. []

A: this compound group-modified poly(vinyl alcohol) (C9-PVA) combined with α-cyclodextrin (α-CD) forms an adhesive submucosal injection material with potential applications in endoscopic submucosal dissection (ESD). [] This complex exhibits properties beneficial for ESD, such as stable submucosal cushion formation, wound sealing, and blood coagulation. []

A: Researchers frequently utilize techniques such as headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) [, , , ] and gas chromatography-olfactometry (GC-O) [] to analyze and identify this compound and other volatile compounds. Additionally, electroantennography (EAG) is employed to assess the antennal responses of insects to this compound and other volatiles. [, , , , ]

A: this compound, emitted by barley plants infected with Blumeria graminis f. sp. hordei, can trigger defense responses in neighboring healthy barley plants, highlighting its role in plant-plant communication and induced resistance. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.